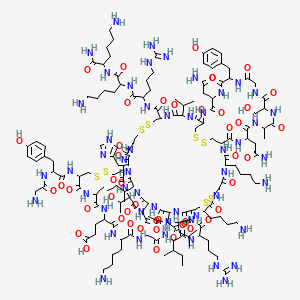
Silica Gel, 35-70 Micron Particles
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silica Gel, 35-70 Micron Particles, is a form of silica that is primarily used in laboratories for flash chromatography . It is a rigid 3D network of colloidal silica . It is used as a support material for the active titanium (III) centers in Ziegler-Natta catalysts .
Synthesis Analysis
Silica gel particles are synthesized via a sol-gel reaction of siloxane on polymer latex particles, which are obtained via cationic emulsion polymerization . The latex of composite particles is then spray dried to produce hollow microspheres, and the microspheres are calcinated to remove the polymer particle templates .Molecular Structure Analysis
The molecular formula of this compound, is SiO2 . It is a colloidal form of silica, which resembles coarse sand .Chemical Reactions Analysis
Silica gel particles are used in various chemical reactions, particularly as a support material for the active titanium (III) centers in Ziegler-Natta catalysts . They allow a controlled fragmentation leading to form uniform polymer particles with narrow particle size distribution and high bulk density .Physical and Chemical Properties Analysis
Silica gel particles have a high surface area, low density, good biodegradability, tunable pore shape, and size, alongside the ease of surface functionalization . The density of the aerogel varies from 0.07 to 0.09 g/cm3 with increasing amount of additive .Wirkmechanismus
Zukünftige Richtungen
Silica gel particles have numerous applications in photonics, biosensing, and biomedicine . They are also used in the synthesis of monodisperse silica particles, which is of considerable interest from the point of view of their numerous applications in photonics, biosensing, and biomedicine . Future research may focus on improving the synthesis process and expanding the applications of silica gel particles.
Eigenschaften
| { "Design of the Synthesis Pathway": "Silica Gel, 35-70 Micron Particles can be synthesized by a sol-gel method.", "Starting Materials": [ "Tetraethyl orthosilicate (TEOS)", "Ammonium hydroxide (NH4OH)", "Deionized water" ], "Reaction": [ "Mix TEOS and NH4OH in deionized water under stirring.", "Keep the mixture at room temperature for 24 hours to form a gel.", "Dry the gel at 100-120°C for several hours until a solid is obtained.", "Grind the solid to obtain the desired particle size (35-70 microns).", "Activate the silica gel by heating it at 600-700°C for several hours to remove any remaining organic compounds and water." ] } | |
CAS-Nummer |
112926-00-6 |
Molekularformel |
SiO₂ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




